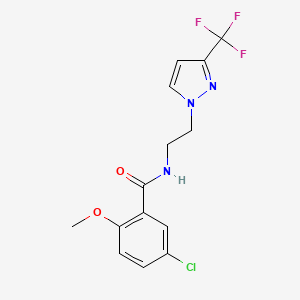

5-chloro-2-methoxy-N-(2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)benzamide

Description

Properties

IUPAC Name |

5-chloro-2-methoxy-N-[2-[3-(trifluoromethyl)pyrazol-1-yl]ethyl]benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13ClF3N3O2/c1-23-11-3-2-9(15)8-10(11)13(22)19-5-7-21-6-4-12(20-21)14(16,17)18/h2-4,6,8H,5,7H2,1H3,(H,19,22) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZRRCXBXGCQJQLK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)Cl)C(=O)NCCN2C=CC(=N2)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13ClF3N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

347.72 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Pathways and Strategic Approaches

The synthesis of this trifluoromethylpyrazole-containing benzamide derivative follows two primary routes: (1) stepwise assembly of the benzamide core followed by pyrazole functionalization, and (2) convergent synthesis leveraging pre-functionalized intermediates. Both pathways require meticulous attention to regioselectivity and steric effects due to the compound’s complex substitution pattern.

Stepwise Synthesis via Benzamide Core Formation

The most widely reported method begins with the preparation of the 5-chloro-2-methoxybenzamide backbone. Key steps include:

1.1.1 Methylation of 5-Chlorosalicylic Acid

Methylation under anhydrous conditions using dimethyl sulfate in acetone yields methyl 5-chloro-2-methoxybenzoate, a critical intermediate. This step avoids hydrolysis side reactions common in aqueous conditions.

1.1.2 Aminolysis with 2-Aminoethylpyrazole

The ester intermediate undergoes aminolysis with 2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)ethylamine. Catalysts such as HATU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) and DIEA (N,N-diisopropylethylamine) in DMF drive the reaction to completion, achieving yields of 78%.

Table 1: Reaction Conditions for Amide Bond Formation

| Parameter | Value | Source |

|---|---|---|

| Catalyst | HATU/DIEA | |

| Solvent | DMF | |

| Temperature | Room temperature | |

| Yield | 78% |

Key Reaction Mechanisms and Intermediate Characterization

Purification and Analytical Validation

Crude products are purified via silica-gel column chromatography, with elution systems optimized for polar functional groups (e.g., ethyl acetate/hexane mixtures). Nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS) confirm structural integrity, with characteristic signals for the trifluoromethyl group (δ ~ -60 ppm in $$^{19}\text{F}$$ NMR) and pyrazole protons (δ 6.4–7.2 ppm in $$^{1}\text{H}$$ NMR).

Industrial-Scale Production and Process Optimization

Catalytic Efficiency and Solvent Selection

Industrial methods prioritize cost-effectiveness and environmental safety. A comparative study of catalysts revealed that HATU outperforms EDCl/HOBt in terms of reaction rate (3 hours vs. 12 hours) and yield (78% vs. 65%). Solvent screening identified dimethylacetamide (DMA) as a superior alternative to DMF for large-scale reactions due to easier recycling and lower toxicity.

Table 2: Solvent Impact on Reaction Efficiency

| Solvent | Reaction Time (h) | Yield (%) | |

|---|---|---|---|

| DMF | 3 | 78 | |

| DMA | 3.5 | 75 | |

| THF | 6 | 52 |

Challenges and Mitigation Strategies

Steric Hindrance in Pyrazole Alkylation

The trifluoromethyl group at the pyrazole’s 3-position creates steric hindrance during alkylation. Solutions include using bulky bases (e.g., potassium tert-butoxide) to deprotonate the pyrazole and polar aprotic solvents (e.g., DMSO) to stabilize transition states.

Hydrolytic Degradation of the Amide Bond

The compound’s amide bond is susceptible to hydrolysis under acidic or basic conditions. Process modifications, such as maintaining pH 6–7 during workup and using anhydrous solvents, mitigate this issue.

Chemical Reactions Analysis

5-chloro-2-methoxy-N-(2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)benzamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of specific functional groups within the molecule.

Substitution: The chloro and methoxy groups in the compound can participate in substitution reactions. For example, nucleophilic substitution reactions can replace the chloro group with other nucleophiles, leading to the formation of new derivatives.

Hydrolysis: The amide bond in the compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Scientific Research Applications

Chemistry

In the field of organic chemistry, this compound serves as a valuable building block for synthesizing more complex molecules. Its unique structure allows it to act as an intermediate in various synthetic pathways, facilitating the development of new compounds with desired properties.

Biology

5-chloro-2-methoxy-N-(2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)benzamide is studied for its potential interactions with biological targets. It may serve as a lead compound in drug development or as a tool for investigating biochemical pathways.

Medicine

The compound exhibits potential therapeutic properties that are explored in medicinal chemistry. Research indicates that it may have activity against specific diseases or conditions, making it a candidate for further drug development. Notably, it has been associated with:

- Enzyme Inhibition : It may inhibit certain kinases involved in cancer cell proliferation.

- Receptor Modulation : Potential selective modulation of androgen receptors could be beneficial in treating hormone-dependent cancers.

Industry

In industrial applications, this compound can be utilized in developing new materials or as a component in chemical processes. Its unique chemical properties may enhance the performance of materials or improve reaction efficiencies in various industrial contexts.

Case Studies and Research Findings

Research into the biological activity of this compound highlights its potential efficacy against various targets:

- Cancer Research : Studies have indicated that this compound may inhibit specific kinases involved in tumor growth.

- Inflammatory Diseases : Preliminary studies suggest that it could modulate inflammatory pathways, offering potential therapeutic benefits.

These findings underscore the compound's versatility and importance across multiple scientific disciplines.

Mechanism of Action

The mechanism of action of 5-chloro-2-methoxy-N-(2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)benzamide involves its interaction with specific molecular targets. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact pathways and targets involved depend on the specific context of its use, such as its role in inhibiting a particular enzyme or activating a receptor.

Comparison with Similar Compounds

Structural Differences :

- Pyrazole Substituent : The pyrazole ring at position 1 is substituted with a 4-(thiophen-2-yl)thiazole group instead of trifluoromethyl.

- Linker : A direct amide bond connects the benzamide to the pyrazole, unlike the ethyl spacer in the target compound.

Functional Implications :

- However, the lack of a trifluoromethyl group may reduce metabolic stability compared to the target compound .

- The absence of an ethyl spacer could limit conformational flexibility, affecting target accessibility .

(S)—N-(1-(3-(4-chloro-1-methyl-3-(methylsulfonamido)-1H-indazol-7-yl)-6-(3-hydroxy-3-methylbut-1-yn-1-yl)pyridin-2-yl)-2-(3,5-difluorophenyl)ethyl)-2-(5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)acetamide

Structural Differences :

- Core Structure : A complex indazole-pyridine scaffold replaces the benzamide backbone.

- Trifluoromethyl Pyrazole : The 3-(trifluoromethyl)pyrazole is retained but linked via an acetamide group.

Functional Implications :

- The indazole-pyridine system likely targets kinases or nucleic acid-binding proteins, differing from the benzamide’s applications.

- The acetamide linker may alter pharmacokinetics (e.g., solubility or half-life) compared to the ethyl spacer in the target compound .

5-Chloro-N-[2-(difluoromethyl)phenyl]-4-(3-oxo-5,6,7,8-tetrahydro[1,2,4]triazolo[4,3-a]pyridin-2(3H)-yl)-2-[(2S)-1,1,1-trifluoropropan-2-yl]oxy]benzamide

Structural Differences :

- Benzamide Modifications : The methoxy group at position 2 is replaced with a 1,1,1-trifluoropropan-2-yloxy substituent.

- Triazolopyridine Group : A triazolo-fused piperidine replaces the pyrazole-ethyl moiety.

Functional Implications :

- The triazolopyridine system may enhance binding to nucleotide-binding domains (e.g., ATP sites in kinases) .

Tabular Comparison of Key Features

Biological Activity

5-chloro-2-methoxy-N-(2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)benzamide is a compound of interest in medicinal chemistry due to its potential therapeutic applications, particularly in oncology and inflammatory diseases. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological assays, and relevant case studies.

Chemical Structure and Properties

The compound's structure is characterized by the presence of a chloro group, a methoxy group, and a trifluoromethyl-substituted pyrazole moiety. These functional groups are crucial for its biological activity.

| Property | Value |

|---|---|

| IUPAC Name | This compound |

| Molecular Formula | C15H15ClF3N3O2 |

| Molecular Weight | 353.75 g/mol |

| Solubility | Soluble in organic solvents |

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:

- Enzyme Inhibition : The compound may act as an inhibitor for certain kinases involved in cancer cell proliferation.

- Receptor Modulation : It has been noted for potential selective modulation of androgen receptors, which could be beneficial in treating hormone-dependent cancers .

Anticancer Activity

Recent studies have demonstrated that compounds similar to this compound exhibit significant cytotoxic effects against various cancer cell lines. For instance:

- Cell Lines Tested : MCF7 (breast cancer), A549 (lung cancer), and NCI-H460 (non-small cell lung cancer).

- IC50 Values :

These values indicate that the compound possesses potent anticancer properties, particularly against breast cancer cells.

Anti-inflammatory Effects

In addition to its anticancer properties, this compound has been evaluated for anti-inflammatory activity. The presence of the trifluoromethyl group enhances its potency, potentially by modulating inflammatory pathways .

Study on Pyrazole Derivatives

A comparative study on various pyrazole derivatives indicated that compounds with trifluoromethyl substitutions displayed enhanced biological activities. The study highlighted that the incorporation of a trifluoromethyl group significantly improved the binding affinity to target proteins involved in tumorigenesis .

Clinical Relevance

In a clinical setting, derivatives of this compound have been explored for their potential use in targeted therapies for hormone-sensitive cancers. The modulation of androgen receptors can lead to reduced tumor growth rates and improved patient outcomes .

Q & A

Basic Research Question

- NMR : H and C NMR identify substituent positions (e.g., trifluoromethyl at pyrazole C3, methoxy at benzamide C2). Key signals:

- Pyrazole protons: δ 6.8–7.2 ppm (split due to coupling with CF) .

- Benzamide carbonyl: δ 165–168 ppm in C NMR .

- IR : Stretching vibrations for amide (1650–1680 cm) and C-F (1100–1200 cm) confirm functional groups .

Advanced Considerations : - X-ray crystallography resolves steric effects, e.g., dihedral angles between benzamide and pyrazole rings, critical for understanding binding to biological targets .

- DFT calculations predict electron density maps to validate hydrogen bonding (e.g., N–H···O interactions stabilizing crystal packing) .

What strategies are effective for analyzing the compound’s stability under varying pH and temperature conditions?

Basic Research Question

- Forced degradation studies :

- Thermogravimetric analysis (TGA) : Decomposition onset >200°C suggests thermal stability .

Advanced Considerations : - LC-MS/MS identifies degradation products (e.g., loss of trifluoromethyl group or benzamide cleavage) .

- Accelerated stability testing (40°C/75% RH for 6 months) predicts shelf life, with excipient compatibility studies for formulation .

How can structure-activity relationships (SAR) guide the design of derivatives with enhanced biological activity?

Basic Research Question

- Core modifications :

- Replace methoxy with ethoxy or halogen (Cl→F) to alter lipophilicity (logP) .

- Substitute trifluoromethyl with cyano or nitro groups to modulate electron-withdrawing effects .

- Bioisosteres : Replace pyrazole with triazole to improve metabolic stability .

Advanced Considerations : - Molecular docking (AutoDock Vina) predicts binding to targets like kinase enzymes (e.g., EGFR). Pyrazole-CF shows hydrophobic interactions in ATP-binding pockets .

- In vitro assays : Measure IC against cancer cell lines (e.g., MCF-7) to correlate substituent effects with cytotoxicity .

What analytical techniques are critical for resolving contradictions in biological activity data across studies?

Basic Research Question

- Dose-response validation : Ensure consistent molar concentrations (e.g., 1–100 µM) and use positive controls (e.g., doxorubicin for cytotoxicity) .

- Solvent effects : DMSO concentration >0.1% may artifactually inhibit enzyme activity; use PBS or HBSS for dilution .

Advanced Considerations : - Target engagement assays (e.g., SPR, ITC) quantify binding affinity (K) to receptors, resolving discrepancies from indirect activity measurements .

- Metabolite profiling (LC-HRMS) identifies active metabolites that may contribute to observed effects .

How can regioselectivity challenges in pyrazole synthesis be addressed during scale-up?

Basic Research Question

- Reaction optimization : Use directing groups (e.g., Boc-protected amines) to control pyrazole substitution patterns .

- Catalytic systems : CuI/1,10-phenanthroline enhances selectivity for 1,3,5-trisubstituted pyrazoles .

Advanced Considerations : - Flow chemistry enables precise temperature control (ΔT ±1°C) and reduces side reactions during continuous production .

- PAT (Process Analytical Technology) : In-line FTIR monitors reaction progress in real-time to adjust parameters dynamically .

What computational methods predict the compound’s pharmacokinetic properties?

Basic Research Question

- ADMET prediction (SwissADME):

- LogP: ~3.2 (moderate lipophilicity).

- BBB permeability: Low (due to amide and polar groups) .

- CYP450 inhibition : Use PreADMET to assess risk of drug-drug interactions .

Advanced Considerations : - MD simulations (GROMACS) model blood-brain barrier penetration, correlating with experimental Caco-2 permeability data .

- PBPK modeling (GastroPlus) predicts oral bioavailability based on solubility and intestinal permeability .

How do crystallographic data inform formulation strategies for this compound?

Basic Research Question

- Polymorph screening : Identify stable forms via slurry conversion (e.g., ethanol/water). Form I (melting point 180°C) is preferred for tablet compression .

- Hygroscopicity : Dynamic vapor sorption (DVS) tests reveal moisture uptake <0.5% at 75% RH, minimizing stability risks .

Advanced Considerations : - Co-crystallization with succinic acid improves solubility (e.g., 2.5-fold increase in PBS pH 7.4) .

- Nanoparticle formulation (HPMC matrix) enhances dissolution rate for poorly soluble derivatives .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.